4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate
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Overview
Description
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate is an organic compound characterized by the presence of a fluorophenyl group and a trimethylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 4-fluorophenol with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include sulfonamides and thiols.
Scientific Research Applications
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with nucleophilic sites on target molecules. The fluorine atom and the sulfonate group enhance the compound’s reactivity, allowing it to form stable covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological assays.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl benzenesulfonate
- 4-Fluorophenyl toluenesulfonate
- 4-Fluorophenyl methanesulfonate
Uniqueness
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzenesulfonate moiety, which enhances its steric properties and influences its reactivity. This structural feature distinguishes it from other similar compounds and makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
(4-fluorophenyl) 2,3,4-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-10-4-9-15(12(3)11(10)2)20(17,18)19-14-7-5-13(16)6-8-14/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDAFKJSLJKEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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